Product packaging for Avicholic acid(Cat. No.:)

Avicholic acid

Cat. No.: B1238789
M. Wt: 408.6 g/mol
InChI Key: PFMAXGIVRQIQPX-JSFQCDATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Avicholic acid is a naturally occurring C24 bile acid first identified in avian species, such as the Shoebill stork and herons . It is characterized by a 5β-cholan-24-oic acid structure with hydroxy groups at the 3α, 7α, and 16α positions . This trihydroxy configuration distinguishes it from more common bile acids and contributes to its unique research profile. As a research chemical, this compound serves as a valuable lead compound and chemical tool for investigating bile acid-activated receptors . It has been identified as a selective, though weak, agonist for the TGR5 receptor (also known as GPBAR1), a G protein-coupled receptor involved in regulating energy expenditure, glucose metabolism, and immune responses . Its activity is highly dependent on stereochemistry; for instance, its C16-epimer demonstrates significantly enhanced potency . Recent synthetic advances have enabled a practical, gram-scale preparation of this compound in only 10 steps from the industrial material dehydroepiandrosterone (DHEA), achieving a 16% overall yield via an efficient ene reaction as a key step . This improved accessibility facilitates deeper pharmacological study. Researchers utilize this compound and its synthetic derivatives, such as 6α-ethyl-16-epi-avicholic acid (a potent dual TGR5 and FXR agonist), to explore structure-activity relationships and develop new ligands for metabolic, liver, and inflammatory diseases . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H40O5 B1238789 Avicholic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H40O5

Molecular Weight

408.6 g/mol

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,9S,10S,13S,14S,16R,17R)-3,7,16-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O5/c1-13(4-5-20(28)29)22-19(27)12-17-21-16(7-9-24(17,22)3)23(2)8-6-15(25)10-14(23)11-18(21)26/h13-19,21-22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16+,17+,18-,19-,21-,22+,23+,24+/m1/s1

InChI Key

PFMAXGIVRQIQPX-JSFQCDATSA-N

SMILES

CC(CCC(=O)O)C1C(CC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C)O

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C)O

Canonical SMILES

CC(CCC(=O)O)C1C(CC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C)O

Synonyms

avicholic acid

Origin of Product

United States

Natural Occurrence and Zoological Distribution of Avicholic Acid

Identification in Specific Avian Genera and Species

Avicholic acid was first identified in avian species such as the Shoebill stork and herons in 2002. nih.gov Further research has expanded the list of birds known to produce this bile acid. Notably, species within the Falconidae family (falcons and caracaras) and Cathartidae (New World vultures) have been found to have 16α-hydroxylated bile acids, including this compound. nih.gov

A comprehensive study analyzing the biliary bile-salt composition of 405 bird species found that bile salt profiles were generally consistent within bird families. nih.gov This suggests a genetic basis for the specific enzymatic pathways that lead to the synthesis of this compound.

Below is an interactive data table summarizing the presence of 16α-hydroxylated bile acids, including this compound, in select avian orders and families.

OrderFamilyGenera/Species with 16α-Hydroxylated Bile Acids
FalconiformesFalconidaeFalcons, Caracaras
CathartiformesCathartidaeNew World Vultures
PelecaniformesBalaenicipitidaeShoebill Stork
PelecaniformesArdeidaeHerons

This table is based on available research and may not be exhaustive.

Localization within Biological Fluids and Tissues (e.g., Bile)

This compound, like other bile acids, is synthesized in the liver and subsequently secreted into the bile. veteriankey.comyoutube.com Bile is stored in the gallbladder (in species that have one) and released into the small intestine to aid in the digestion and absorption of fats. veteriankey.commdpi.com Therefore, the primary biological fluid where this compound is found is the bile. ebi.ac.uknih.gov Studies focusing on the composition of avian bile have been instrumental in the isolation and characterization of this compound. nih.gov The concentration of bile acids, including this compound, can be measured in serum and is considered a reliable indicator of liver function in birds. gribblesvets.com.aunih.gov

Comparative Biological Presence Across Vertebrate Classes

Endogenous Biosynthesis from Sterol Precursors

The endogenous production of this compound involves a multi-step enzymatic modification of a sterol precursor. This process occurs within hepatocytes and leverages the general bile acid synthesis pathway before a key diversifying reaction takes place.

Identification of Primary Precursor (e.g., Chenodeoxycholic Acid)

This compound (3α,7α,16α-trihydroxy-5β-cholan-24-oic acid) is an unusual trihydroxy bile acid first isolated from the bile of certain avian species, such as the Shoebill stork and several herons. nih.govacs.org Research has identified that it is formed from the primary bile acid, chenodeoxycholic acid (CDCA). nih.govacs.orgresearchgate.net CDCA itself is a primary bile acid, meaning it is synthesized directly from cholesterol in the liver. frontiersin.orgwikipedia.org It possesses hydroxyl groups at the 3α and 7α positions. researchgate.netwikipedia.org The conversion to this compound involves the specific addition of a third hydroxyl group at the 16α position of the CDCA steroid nucleus. nih.govresearchgate.net

The synthesis of CDCA from cholesterol is a critical prerequisite. This process is part of two main pathways for bile acid biosynthesis: the classic (or neutral) pathway and the alternative (or acidic) pathway. mdpi.com The classic pathway is responsible for producing the majority of bile acids and begins with the modification of the steroid ring, whereas the alternative pathway starts with modifications to the cholesterol side chain. frontiersin.orgmdpi.com

Enzymatic Catalysis in Steroid Ring Modification

The transformation of cholesterol into the precursor chenodeoxycholic acid, and subsequently into this compound, is dependent on a series of precisely controlled enzymatic reactions that modify the steroid's core structure.

The biosynthesis of primary bile acids from cholesterol is a complex process involving at least 17 enzymes. frontiersin.orgnih.gov Among the most crucial are members of the cytochrome P450 (CYP) superfamily, which are heme-containing monooxygenases that catalyze the oxidation of various substrates. jpionline.orgwikipedia.orgnews-medical.net

CYP27A1 (Sterol 27-hydroxylase): This mitochondrial enzyme is vital in both the classic and alternative pathways. mdpi.comki.se In the classic pathway, it acts after CYP7A1 to help form the carboxyl group on the side chain. frontiersin.org In the alternative pathway, CYP27A1 initiates the entire process by hydroxylating the cholesterol side chain at the C-27 position. mdpi.comnih.govnih.gov While CYP7A1 expression is subject to strong negative feedback regulation by bile acids, CYP27A1 appears to lack this feedback control in humans. nih.gov

The coordinated action of these and other enzymes leads to the formation of chenodeoxycholic acid. mdpi.com While the specific enzyme responsible for the final 16α-hydroxylation of CDCA to form this compound in avian species is not fully detailed in the provided context, the general mechanism of hydroxylation is characteristic of CYP enzymes.

Table 1: Key Enzymes in Precursor Biosynthesis

Enzyme NameAbbreviationLocationFunction in Bile Acid Synthesis
Cholesterol 7α-hydroxylaseCYP7A1Endoplasmic ReticulumCatalyzes the rate-limiting step in the classic pathway, converting cholesterol to 7α-hydroxycholesterol. frontiersin.orgmdpi.comki.se
Sterol 27-hydroxylaseCYP27A1MitochondriaInitiates the alternative pathway and participates in side-chain oxidation in the classic pathway. mdpi.comki.senih.gov
3β-hydroxy-Δ5-C27-steroid oxidoreductaseHSD3B7Endoplasmic ReticulumCatalyzes isomerization of the double bond and oxidation of the 3β-hydroxyl group, essential for forming the 3α-hydroxyl configuration. pnas.org
Sterol 12α-hydroxylaseCYP8B1Endoplasmic ReticulumDetermines the ratio of cholic acid to chenodeoxycholic acid by hydroxylating intermediates at the C-12 position. frontiersin.orgmdpi.com

The defining feature of this compound is the presence of a hydroxyl group at the C-16 position with an alpha (α) stereochemistry. nih.gov The position and stereochemical orientation of hydroxyl groups are critical for the physiological function of bile acids. pnas.orgpnas.org

The introduction of hydroxyl groups onto the steroid skeleton is primarily carried out by cytochrome P450 enzymes. wikipedia.org The catalytic cycle of these enzymes is a multi-stage process. news-medical.net

The general mechanism for hydroxylation involves the following key steps:

The substrate (e.g., a bile acid precursor) binds to the active site of the CYP enzyme. news-medical.net

The heme iron in the enzyme's active site is reduced from its ferric (Fe³⁺) state to the ferrous (Fe²⁺) state. news-medical.net

Molecular oxygen (O₂) binds to the ferrous iron. news-medical.net

A second reduction and reaction with protons cleaves the O-O bond, forming water and a highly reactive iron(IV)-oxo intermediate known as Compound I. wikipedia.orgnews-medical.net

This potent oxidizing species abstracts a hydrogen atom from the substrate, followed by the transfer of the hydroxyl group from the enzyme to the substrate in a process called the "oxygen rebound" mechanism. wikipedia.org

This mechanism allows for the regio- and stereoselective introduction of hydroxyl groups at specific carbon atoms of the steroid nucleus, such as the C-7 and C-16 positions. wikipedia.orgnih.gov

Side Chain Processing and Carboxyl Group Formation

In parallel with modifications to the steroid ring system, the aliphatic side chain of cholesterol undergoes significant processing to form the mature C24 bile acid structure. nih.govcore.ac.uk This transformation involves oxidation and shortening of the C27 cholesterol side chain.

The process is initiated by the mitochondrial enzyme CYP27A1, which hydroxylates the side chain at the C-27 position. nih.gov This hydroxyl group is then further oxidized to an aldehyde and subsequently to a carboxylic acid, forming C27 bile acid intermediates. core.ac.uknih.gov These intermediates are then activated to their coenzyme A (CoA) esters by enzymes located in the endoplasmic reticulum. frontiersin.orgnih.gov This activation is a key step before the side chain is shortened. nih.gov

The final shortening from a C27 to a C24 acid occurs in the peroxisomes via a process similar to the β-oxidation of fatty acids, ultimately yielding the cholan-24-oic acid structure characteristic of this compound and other common bile acids. core.ac.uk The terminal carboxylic acid group is crucial for the bile acid's function and for its subsequent conjugation with amino acids like glycine (B1666218) or taurine (B1682933). nih.govmdpi.com

Microbial Biotransformation Pathways in Host-Associated Microbiota

The gut microbiome plays a pivotal role in the metabolism of bile acids, including the transformation of primary bile acids into secondary bile acids. nih.govfrontiersin.org This collaborative metabolism between the host and its gut microbiota is essential for diversifying the bile acid pool. nih.gov

Role of Intestinal Microflora in Secondary Bile Acid Formation (Non-Human Model Systems)

In various non-human model systems, the intestinal microflora is instrumental in converting primary bile acids, which are synthesized in the liver, into secondary bile acids. frontiersin.orgebi.ac.uk This biotransformation is a key function of the gut microbiota. nih.gov While primary bile acids are produced by the host's hepatocytes from cholesterol, their entry into the gastrointestinal tract exposes them to a vast array of microbial enzymes that catalyze their modification into secondary bile acids. nih.gov This process significantly alters the chemical properties and physiological functions of the bile acids. The composition of the gut microbiota can influence the specific types and quantities of secondary bile acids produced. frontiersin.org For instance, certain bacteria are known to possess the enzymatic machinery required for these transformations. mdpi.com The formation of secondary bile acids by the gut microbiota is a crucial aspect of the enterohepatic circulation of bile acids. mdpi.com

Conjugation Processes and Derivative Formation

Prior to secretion into bile, primary bile acids undergo conjugation with amino acids in the liver. This process modifies their chemical properties, enhancing their solubility and physiological function.

Amino Acid Conjugation (e.g., Glycine, Taurine Conjugation)

This compound, like other bile acids, can be conjugated with the amino acids glycine or taurine. frontiersin.orgnih.gov This conjugation is a crucial step in bile acid metabolism, occurring in the hepatocytes. frontiersin.orgisotope.com The process involves the formation of an amide bond between the carboxyl group of the bile acid and the amino group of either glycine or taurine. core.ac.uk In humans, bile acids are typically conjugated with both glycine and taurine, with the ratio of glycine- to taurine-conjugated bile acids being approximately 3:1. mdpi.com However, this ratio can vary depending on factors such as the availability of taurine. nih.gov The conjugation process increases the polarity and water solubility of bile acids, which is important for their role in fat digestion and absorption. mdpi.comcore.ac.uk

Enzymatic Mechanisms of Amide Linkage Formation

The formation of the amide linkage between a bile acid and an amino acid is an enzymatic process. core.ac.uk This reaction is ATP-dependent and involves the activation of the bile acid's carboxylic acid group. nih.govresearchgate.net The process is catalyzed by two key enzymes: bile acid-CoA synthetase (BACS) and bile acid-CoA:amino acid N-acyltransferase (BAAT). mdpi.commdpi.com BACS first activates the bile acid by converting it into a bile acid-CoA thioester. mdpi.com Subsequently, BAAT catalyzes the transfer of the bile acid from the CoA thioester to the amino group of either glycine or taurine, forming the final conjugated bile acid. mdpi.combiorxiv.org This enzymatic cascade ensures the efficient and specific conjugation of bile acids. researchgate.netnih.gov

Integration within Cholesterol Catabolism and Homeostasis

The synthesis of bile acids, including this compound, represents a major pathway for the catabolism and elimination of cholesterol from the body. frontiersin.orgnih.govresearchgate.net This process is a critical component of maintaining cholesterol homeostasis. nih.govnih.gov The conversion of cholesterol into bile acids occurs in the liver through a series of enzymatic reactions. imrpress.commdpi.com The rate-limiting enzyme in the primary pathway of bile acid synthesis is cholesterol 7α-hydroxylase (CYP7A1). frontiersin.orgnih.gov The regulation of bile acid synthesis is tightly controlled by a feedback mechanism involving the bile acids themselves. nih.govnih.gov Increased levels of bile acids returning to the liver from the intestine inhibit CYP7A1 activity, thereby reducing further cholesterol catabolism. nih.gov This intricate regulatory network ensures that the body maintains a stable pool of bile acids while simultaneously controlling cholesterol levels. mdpi.com

Synthetic Methodologies and Chemical Derivatization of Avicholic Acid

Total Synthesis Approaches to the Cholanoic Acid Scaffold

The cholanoic acid scaffold, the fundamental structure of bile acids including avicholic acid, is a saturated tetracyclic hydrocarbon known as cyclopentanoperhydrophenanthrene. nih.govresearchgate.net This structure consists of three six-membered rings (A, B, and C) and one five-membered ring (D). nih.govresearchgate.net In higher vertebrates, the A and B rings are cis-fused, giving the nucleus a curved shape. researchgate.net

The biosynthesis of bile acids is the primary metabolic pathway for cholesterol catabolism. nih.gov This conversion involves a complex series of enzymatic reactions within hepatocytes, where 17 different enzymes modify the cholesterol's steroidal core and shorten its side chain. nih.gov The primary bile acids produced are cholic acid and chenodeoxycholic acid (CDCA). nih.gov

While total synthesis of the complex cholanoic acid scaffold from simple starting materials is a significant challenge in organic chemistry, the focus for obtaining this compound has predominantly been on semi-synthetic routes starting from more readily available bile acids. frontiersin.orgnih.govacs.org

Semi-Synthetic Routes from Readily Available Steroids

The primary precursor for the semi-synthesis of this compound is chenodeoxycholic acid (CDCA), a readily available primary bile acid. frontiersin.orgnih.govacs.org A key transformation in this process is the introduction of a hydroxyl group at the C16 position of the steroid nucleus.

Utilization of Remote Functionalization Strategies (e.g., Breslow's Biomimetic Method)

A significant breakthrough in the synthesis of this compound was the application of Breslow's remote functionalization strategy. nih.govacs.orgebi.ac.uk This biomimetic approach mimics the selective C-H bond activation performed by enzymes like cytochrome P-450. nih.govroyalsocietypublishing.org The strategy involves attaching a reactive template to the steroid, which then delivers a reagent to a specific, remote C-H bond. nih.govacs.org

Regioselective and Stereoselective Hydroxylation Techniques

Once the C16-C17 olefin is formed, the next critical step is the regioselective and stereoselective introduction of the hydroxyl group at the C16α position. nih.govwgtn.ac.nz This is typically achieved through a hydroboration-oxidation reaction. frontiersin.orgnih.gov The use of borane-THF complex followed by oxidation with alkaline hydrogen peroxide results in the formation of the desired 16α-hydroxy group, yielding the this compound scaffold. frontiersin.orgnih.gov

The stereoselectivity of this reaction is crucial for obtaining the correct epimer of this compound. Other techniques, such as chemo-enzymatic cascades involving enzymes like styrene (B11656) monooxygenase for epoxidation followed by regioselective ring-opening, have been explored for the asymmetric hydroxyazidation of alkenes and could potentially be applied to steroid systems. nih.gov Similarly, enzymatic α-hydroxylation of fatty acids using peroxygenases has been demonstrated, highlighting the potential of biocatalysis for selective C-H oxidation. rsc.org

Design and Synthesis of this compound Analogues and Derivatives

The discovery of this compound as a selective, albeit weak, TGR5 agonist has spurred the synthesis of various analogues to improve potency and explore structure-activity relationships. ebi.ac.uknih.gov These modifications have focused on both the steroidal nucleus and the side chain.

Modifications of the Steroidal Nucleus (e.g., 6α-ethyl, 16-epi-Avicholic Acid)

A key modification has been the introduction of a 6α-ethyl group to the this compound scaffold. nih.gov This modification was based on previous findings that such substitutions could enhance activity at bile acid receptors. nih.gov The synthesis of 6α-ethyl-avicholic acid follows a similar route to that of this compound, starting from 6α-ethyl-chenodeoxycholic acid. nih.gov

Another important class of analogues are the 16-epi-avicholic acid derivatives, where the hydroxyl group at C16 is in the β-position. frontiersin.orgnih.gov The synthesis of 16-epi-avicholic acid involves the reduction of a 16-keto intermediate, which can be obtained through oxidation of the corresponding 16α-hydroxy compound. frontiersin.org The combination of these modifications has led to the synthesis of compounds like 6α-ethyl-16-epi-avicholic acid, which has shown enhanced potency at both TGR5 and FXR receptors. ebi.ac.uknih.gov

Researchers have also synthesized 12β-methyl-18-nor-avicholic acid analogues. wgtn.ac.nzresearchgate.netrsc.org These syntheses involve an allylic oxidation at C16 of a Δ13(17)-12β-methyl-18-nor-chenodeoxycholic acid intermediate, followed by hydrogenation and selective reduction of the resulting C16-carbonyl group. wgtn.ac.nzresearchgate.netrsc.org

Table 1: Key Synthetic Intermediates and Reagents in the Synthesis of this compound and its Analogues

Starting MaterialKey IntermediateReagent/ReactionProductReference
Chenodeoxycholic acid (CDCA)Methyl 3α-acetoxy-7α-m-iodobenzoyloxy-5β-cholan-24-ate3-iodobenzoyl chloride, PhICl2, hν (Breslow remote functionalization)C16-C17 olefinic intermediate nih.gov
C16-C17 olefinic intermediate6α-alkyl-5β-cholan-3α,7α,16α,24-tetrolBorane-THF complex, H2O2/NaOH (Hydroboration-oxidation)This compound frontiersin.orgnih.gov
6α-ethyl-CDCA6α-ethyl-C16-C17 olefinic intermediateSimilar to this compound synthesis6α-ethyl-avicholic acid nih.gov
This compound derivative16-keto intermediateJones reagent (Oxidation)16-epi-avicholic acid precursor frontiersin.org
Δ13(17)-12β-methyl-18-nor-CDCA16-keto-12β-methyl-18-nor-bile acidCrO3/DMP (Allylic oxidation)12β-methyl-18-nor-avicholic acid precursor wgtn.ac.nzrsc.org

Side Chain Elaboration and Functionalization

Modifications to the flexible aliphatic side chain of bile acids can also significantly impact their biological activity. researchgate.net While specific examples of extensive side-chain functionalization of this compound are less detailed in the provided context, general strategies for bile acid side chain modification include altering the chain length, introducing different functional groups, and conjugation with amino acids like taurine (B1682933) or glycine (B1666218). nih.govfrontiersin.org For instance, the synthesis of taurine conjugates of 6α-ethyl-substituted 12β-methyl-18-nor-bile acids has been reported. researchgate.net Further modifications of both the steroidal nucleus and the side chain of potent analogues like 6α-ethyl-16-epi-avicholic acid are being investigated to enhance TGR5 selectivity and potency. nih.gov

Exploration of Novel Bile Acid Scaffolds

The distinct structure of this compound, characterized by its C16α-hydroxyl group, has made it a compelling template for the development of novel bile acid scaffolds. Researchers have modified its core structure to create derivatives with enhanced biological activities, particularly as modulators for bile acid-activated receptors like the Takeda G-protein-coupled receptor 5 (TGR5). nih.govdrugbank.comacs.org

Chemical modifications have led to the generation of compounds such as 6α-ethyl-16-epi-avicholic acid. nih.govdrugbank.com This particular derivative, where the alkyl group at the C6α position is altered and the stereochemistry at C16 is inverted, has demonstrated increased potency at TGR5 compared to the parent this compound. nih.govdrugbank.com The synthesis of these analogues typically begins with chenodeoxycholic acid (CDCA) or its 6α-ethyl derivative, employing multi-step processes to introduce the required functionalities. nih.govfrontiersin.org

More profound structural modifications to the steroid nucleus have resulted in entirely new scaffolds. A notable example is the synthesis of 12β-methyl-18-nor-avicholic acid analogues. researchgate.netdntb.gov.ua This work involves a Nametkin-type rearrangement applied to cholic acid derivatives to create a Δ13(17)-12β-methyl-18-nor-chenodeoxycholic acid intermediate. researchgate.netacs.org Subsequent chemical transformations introduce the C16-hydroxyl group, yielding a novel class of bile acids with a modified C/D ring junction. researchgate.netresearchgate.net These explorations into new scaffolds are fundamental for understanding the structure-activity relationships that govern how bile acids interact with cellular receptors. acs.orgresearchgate.net

Novel ScaffoldKey Structural Modification(s)Precursor MoleculeKey Synthetic Strategy
6α-ethyl-16-epi-avicholic acidAddition of C6α-ethyl group; Inversion of C16-hydroxyl to β-configuration6α–ethyl chenodeoxycholic acid (6-ECDCA)Breslow's remote functionalization, hydroboration-oxidation, Jones oxidation, and stereoselective reduction. nih.gov
12β-methyl-18-nor-avicholic acid analoguesIntroduction of a C12β-methyl group; Contraction of C-ring (18-nor)Cholic AcidNametkin-type rearrangement to form novel alkene intermediates, followed by cyclopropanation and further derivatization. researchgate.netacs.orgresearchgate.net

Methodological Advancements in Bile Acid Chemical Synthesis

Synthetic Routes to this compound
Starting MaterialKey MethodologiesNumber of StepsOverall YieldReference
Chenodeoxycholic Acid (CDCA)Dimethyldioxirane oxidationNot specified<1% acs.org
Chenodeoxycholic Acid (CDCA)Breslow's remote functionalization; Hydroboration-oxidation8~9% acs.orgnih.gov
Dehydroepiandrosterone (DHEA)Four-step construction of 3α,7α-dihydroxy-5β-androstan-17-one; Ene reaction for C16α-hydroxylation1016% middlebury.edu

These synthetic advancements not only provide a supply of this compound but also offer versatile chemical platforms for creating diverse analogues, which are essential for medicinal chemistry programs aimed at developing new therapeutics targeting bile acid receptors. nih.govscispace.com

Molecular Mechanisms of Avicholic Acid S Biological Action

Receptor-Mediated Signaling Pathways

Avicholic acid exerts its biological effects primarily through interactions with specific cellular receptors, initiating cascades of intracellular events. Its activity is characterized by a notable selectivity for the G protein-coupled bile acid receptor 1 (TGR5) over the farnesoid X receptor (FXR).

Agonistic Activity on G Protein-Coupled Bile Acid Receptor 1 (TGR5)

This compound is recognized as a selective agonist for TGR5, a member of the G protein-coupled receptor (GPCR) superfamily. nih.govresearchgate.netacs.org TGR5 is a membrane receptor that plays a crucial role in regulating metabolism, energy expenditure, and inflammatory responses. dovepress.comresearchgate.netsemanticscholar.org The activation of TGR5 by bile acids and their derivatives has become a significant area of research for metabolic diseases. nih.govresearchgate.net

Research has identified this compound as a selective, albeit weak, agonist of the TGR5 receptor. nih.govresearchgate.net Its interaction with the receptor is specific, as it demonstrates minimal to no activity on the nuclear farnesoid X receptor (FXR). nih.gov The binding of an agonist to TGR5 occurs within a ligand-binding cavity located in the extracellular region of the receptor, involving transmembrane helical proteins. semanticscholar.org

Studies comparing this compound to other naturally occurring bile acids reveal its relative potency. For instance, while more potent than cholic acid (CA), it is less potent than lithocholic acid (LCA) and chenodeoxycholic acid (CDCA) in activating TGR5. researchgate.net Interestingly, the stereochemistry of the hydroxyl groups on the steroid nucleus significantly influences TGR5 activation. The C16-epimer of this compound, for example, exhibits a tenfold increase in potency towards TGR5, suggesting that an equatorial position of the hydroxyl group is preferred for stronger hydrogen bond interactions within the receptor's binding site. nih.gov

Table 1: Comparative Agonistic Activity of this compound and Reference Bile Acids on TGR5 and FXR

CompoundTGR5 EC50 (μM)FXR Activity
This compoundWeak AgonistNo Activity nih.gov
16-epi-Avicholic acid~10x more potent than this compoundActive nih.gov
Lithocholic acid (LCA)0.73Inactive (>1000) researchgate.net
Chenodeoxycholic acid (CDCA)10.29Inactive (>1000) researchgate.net
Cholic acid (CA)19.83Inactive (>1000) researchgate.net

Upon agonist binding, TGR5 initiates a well-defined intracellular signaling cascade. dovepress.com TGR5 is coupled to the Gαs subunit of the heterotrimeric G protein complex. dovepress.commdpi.com Activation of the receptor leads to the stimulation of membrane-bound adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). mdpi.comnih.gov

This elevation of intracellular cAMP, a ubiquitous second messenger, triggers further downstream signaling events. nih.govfrontiersin.org A primary effector of cAMP is Protein Kinase A (PKA). mdpi.comkoreamed.orgplos.org The binding of cAMP to the regulatory subunits of PKA causes the release and activation of its catalytic subunits, which then phosphorylate various target proteins, thereby modulating cellular functions. mdpi.comfrontiersin.org This TGR5-cAMP-PKA pathway is fundamental to many of the physiological effects attributed to TGR5 activation. researchgate.netkoreamed.org

A key endocrine function modulated by TGR5 activation is the secretion of glucagon-like peptide-1 (GLP-1). dovepress.comnih.gov TGR5 is expressed in intestinal enteroendocrine L-cells, which are responsible for producing and secreting GLP-1. nih.govkoreamed.orgmdpi.com The binding of TGR5 agonists, such as bile acids, to these cells stimulates the release of GLP-1 in a dose-dependent manner. nih.govnih.gov

This effect is directly linked to the downstream signaling cascade previously described. Studies have demonstrated that the bile acid-induced secretion of GLP-1 is mediated by the production of intracellular cAMP. nih.gov The use of an adenylate cyclase inhibitor significantly suppresses this GLP-1 release, confirming the critical role of the cAMP pathway in this process. nih.gov GLP-1 is an incretin (B1656795) hormone that enhances glucose-stimulated insulin (B600854) secretion, contributing to glucose homeostasis. dovepress.comnih.govkoreamed.org

TGR5 activation plays a significant role in regulating whole-body energy metabolism, particularly through its influence on brown adipose tissue (BAT). dovepress.comfrontiersin.orgbiorxiv.org BAT is a specialized thermogenic tissue that dissipates energy as heat, a process that is protective against body fat accumulation. frontiersin.org

Activation of TGR5 in brown adipocytes stimulates a pathway that increases energy expenditure. researchgate.netkoreamed.orgfrontiersin.org This is primarily achieved through the induction of the enzyme type 2 iodothyronine deiodinase (D2). dovepress.comnih.govkoreamed.org D2 converts the less active thyroid hormone, thyroxine (T4), into the more potent form, triiodothyronine (T3). koreamed.org The resulting increase in local T3 levels enhances the expression of thermogenic genes, such as uncoupling protein-1 (UCP-1), leading to increased mitochondrial activity and heat production. nih.govkoreamed.org This TGR5-D2 pathway is a key mechanism by which bile acid signaling contributes to the prevention of diet-induced obesity and the regulation of energy balance. dovepress.comnih.gov

Ligand Activity on Farnesoid X Receptor (FXR)

In contrast to its activity on TGR5, this compound is characterized by its lack of agonistic activity on the Farnesoid X Receptor (FXR). nih.gov FXR, also known as the bile acid receptor, is a member of the nuclear receptor superfamily and acts as a key transcription factor regulating the metabolism of bile acids, lipids, and glucose. researchgate.netwikipedia.orgnih.gov

Biological assays have consistently shown that this compound does not activate FXR, even at high concentrations. nih.govresearchgate.net This selectivity distinguishes it from other bile acids, such as chenodeoxycholic acid (CDCA), which is the most potent endogenous ligand for FXR. jomes.org The inactivity of this compound at FXR underscores its role as a selective TGR5 modulator, allowing for the specific investigation of TGR5-mediated signaling pathways without the confounding effects of simultaneous FXR activation. nih.gov This property makes it a valuable chemical tool in pharmacological research. nih.govacs.org

Nuclear Receptor Binding and Transactivation

This compound, a trihydroxy bile acid, interacts with nuclear receptors, which are ligand-activated transcription factors that regulate a host of physiological processes. nih.gov The binding of a ligand, such as a bile acid, to a nuclear receptor induces a conformational change in the receptor, leading to the recruitment of coactivator or corepressor proteins and subsequent transactivation or repression of target genes. uam.es

Research indicates that this compound itself is a weak agonist for the G protein-coupled receptor TGR5 and demonstrates no activity at the farnesoid X receptor (FXR). nih.gov FXR is a key nuclear receptor for bile acids, typically forming a heterodimer with the retinoid X receptor (RXR). drugbank.com This complex then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, thereby modulating their expression. drugbank.comnih.gov The process of transactivation by nuclear receptors like FXR is complex, involving the ligand-binding domain which, upon agonist binding, creates a surface for coactivator binding, ultimately enabling the formation of a transcription initiation complex. nih.govuam.es

While this compound shows limited direct activity, its stereoisomer, 16-epi-avicholic acid, displays a tenfold increase in potency as a TGR5 agonist and also gains activity at the FXR. nih.gov This highlights the critical role of stereochemistry in receptor binding and activation.

CompoundTGR5 ActivityFXR Activity
This compound Weak agonistNone
16-epi-avicholic acid Potent agonistActive
6α-ethyl-16-epi-avicholic acid Enhanced potencyActive

This table summarizes the reported activity of this compound and its derivatives at TGR5 and FXR nuclear receptors. nih.govebi.ac.uk

Regulation of Metabolic Gene Expression (e.g., Lipid and Carbohydrate Metabolism)

The interaction of bile acids with nuclear receptors like FXR and TGR5 is a central mechanism in the regulation of lipid and carbohydrate metabolism. frontiersin.orgphysiology.org Activation of FXR, for instance, plays a crucial role in maintaining lipid homeostasis. frontiersin.org It links the metabolism of bile acids and triglycerides by repressing the expression of the sterol regulatory element–binding protein 1c (SREBP-1c) and its downstream target genes, which are involved in fatty acid synthesis. frontiersin.orgphysiology.org Furthermore, FXR modulates the expression of genes involved in lipoprotein metabolism, such as apolipoproteins and the VLDL receptor, and is implicated in glucose homeostasis. drugbank.comredalyc.org

TGR5 activation also contributes to metabolic regulation, particularly in glucose metabolism. frontiersin.org By stimulating glucagon-like peptide-1 (GLP-1) secretion, TGR5 activation can improve glucose-induced insulin secretion. frontiersin.org It is also involved in regulating energy expenditure. physiology.org

Given that this compound is a weak TGR5 agonist and inactive at FXR, its direct impact on the expression of these metabolic genes is likely minimal. However, its synthetic derivatives, which show enhanced potency at both TGR5 and FXR, have a greater potential to modulate these metabolic pathways. nih.govebi.ac.uk

Potential Interactions with Other Nuclear Receptors (e.g., VDR, PXR, CAR)

Beyond FXR and TGR5, bile acids are known to interact with other nuclear receptors, including the Vitamin D Receptor (VDR), Pregnane X Receptor (PXR), and Constitutive Androstane Receptor (CAR). abdominalkey.comguidetopharmacology.org These receptors are part of the NR1I nuclear receptor subfamily and play significant roles in detoxification, drug metabolism, and homeostasis. abdominalkey.comguidetopharmacology.org

PXR is activated by various bile acids, with a potency order of 3-keto-LCA > lithocholic acid (LCA) > deoxycholic acid (DCA) = cholic acid (CA). abdominalkey.com CAR, while not directly activated by endogenous bile acids, is involved in regulating bile acid metabolism and cooperates with PXR in controlling the expression of genes related to xenobiotic clearance. abdominalkey.comnih.gov Bile acids can also activate VDR. abdominalkey.com These interactions allow for a complex regulatory network where bile acids influence not only their own synthesis and transport but also broader metabolic and detoxification pathways. abdominalkey.com

Specific studies detailing the direct interaction of this compound with VDR, PXR, or CAR are not widely available. However, research on other bile acid derivatives, such as (E)-7-Ethylidene-lithocholic Acid (7-ELCA), has included screening against a panel of nuclear receptors, including VDR, PXR, and CAR, to determine specificity. frontiersin.org This indicates that the potential for cross-reactivity with these receptors is a key consideration in the study of novel bile acid compounds.

Structure-Activity Relationship (SAR) Studies

The biological activity of bile acids is intimately linked to their chemical structure. britannica.com Structure-activity relationship (SAR) studies explore how modifications to the steroid nucleus, the number and orientation of hydroxyl groups, and the nature of the side chain affect receptor binding and efficacy. mdpi.comuc.pt

Influence of Hydroxyl Group Number and Stereochemistry

In the case of this compound (3α,7α,16α-trihydroxy-5β-cholan-24-oic acid), the stereochemistry of the hydroxyl group at the C16 position is particularly significant. nih.govebi.ac.uk this compound possesses a 16α-hydroxyl group. Its C16 epimer, 16-epi-avicholic acid, which has a 16β-hydroxyl group, exhibits a tenfold increase in potency as a TGR5 agonist and, notably, gains activity at the FXR, a receptor at which this compound is inactive. nih.gov This suggests that the equatorial orientation of the hydroxyl group at C16 is preferred for forming polar interactions with these receptors. nih.gov The presence of hydroxyl groups on both the α- and β-faces of the steroid can increase hydrophilicity and alter the molecule's ability to form micelles. nih.gov

Impact of Steroidal Nucleus Modifications on Receptor Affinity and Efficacy

Modifications to the rigid four-ring steroidal nucleus can profoundly alter a bile acid's affinity and efficacy for its receptors. britannica.commdpi.com Even minor changes, such as the addition of small alkyl groups, can lead to significant shifts in biological activity. researchgate.net

SAR studies on this compound derivatives have demonstrated this principle. The chemical modification of 16-epi-avicholic acid to create 6α-ethyl-16-epi-avicholic acid resulted in a compound with enhanced potency at both TGR5 and FXR receptors. ebi.ac.uk This aligns with findings for other bile acids, where substitution at the 6α position with an ethyl group has been shown to significantly improve potency and efficacy at FXR. researchgate.net Other modifications, such as substitutions at various positions on the steroid rings (e.g., C7 or C16), are also common strategies to modulate the activity of steroid-based compounds. nih.govuomustansiriyah.edu.iq These studies underscore that the steroidal core is not merely a scaffold but an active participant in receptor interaction. mdpi.com

Role of the Aliphatic Side Chain in Ligand-Receptor Interactions

The flexible aliphatic side chain attached at C17 is a defining feature of bile acids, contributing to their amphiphilic character and playing a crucial role in ligand-receptor interactions. ebi.ac.ukresearchgate.net The side chain's properties, including its length and terminal functional group, can influence receptor binding and activation. nih.govnsf.gov

Fundamental Role in Lipid Emulsification and Absorption Facilitation

This compound, a trihydroxy-5β-cholanic acid, is a significant constituent of bile in several avian species. ebi.ac.ukcore.ac.uk Like other bile acids, its molecular structure is inherently amphiphilic, possessing both water-soluble (hydrophilic) and fat-soluble (hydrophobic) regions. ebi.ac.ukfrontiersin.orgnih.gov This dual nature is fundamental to its biological role in the digestive process, specifically in the emulsification of dietary lipids and the facilitation of their absorption, as well as the absorption of fat-soluble vitamins. frontiersin.orgnih.govveteriankey.com The rigid steroid nucleus of the molecule is hydrophobic, while the attached hydroxyl groups and the flexible acidic side chain are hydrophilic. ebi.ac.ukfrontiersin.org This structure allows this compound to act as a biological detergent in the aqueous environment of the small intestine. veteriankey.com

Mechanism of Dietary Fat Solubilization and Micelle Formation

The digestion and absorption of dietary fats, which are primarily composed of water-insoluble triglycerides, present a significant challenge in the aqueous milieu of the intestinal lumen. This compound plays a critical role in overcoming this challenge through a two-step process involving emulsification and micelle formation.

First, large aggregates of dietary fat are physically broken down into smaller droplets in a process known as emulsification. colostate.edu this compound facilitates this by adsorbing onto the surface of the fat droplets. The hydrophobic steroid portion of the acid intercalates into the lipid core of the droplet, while the hydrophilic hydroxyl groups and side chain remain exposed to the surrounding aqueous environment. colostate.edu This coating prevents the smaller fat droplets from coalescing back into large aggregates, thereby dramatically increasing the surface area available for enzymatic digestion by pancreatic lipase (B570770). core.ac.ukcolostate.edu

Once the triglycerides are hydrolyzed by lipase into fatty acids and 2-monoglycerides, this compound's role shifts to solubilization through the formation of mixed micelles. core.ac.ukcolostate.edu Micelles are colloidal-sized aggregates of surfactant molecules that form spontaneously in solution above a specific concentration known as the critical micelle concentration (CMC). wikipedia.orgstudysmarter.co.uk In these structures, the hydrophobic tails of the bile acid molecules arrange themselves inward, creating a hydrophobic core, while the hydrophilic heads form an outer shell that interfaces with the aqueous environment. wikipedia.orglucp.net

This compound incorporates the products of fat digestion—fatty acids and monoglycerides—along with other dietary lipids like cholesterol into the hydrophobic core of these mixed micelles. core.ac.ukresearchgate.net This sequesters the lipids from the aqueous medium, effectively solubilizing them and preparing them for absorption by the intestinal lining. Research has shown that the aggregation behavior and cholesterol-solubilizing properties of this compound are comparable to other naturally occurring trihydroxy bile acids, such as cholic acid. ebi.ac.ukresearchgate.net

Table 1: Physicochemical Properties of Selected Bile Acids
Bile AcidChemical FormulaHydroxylation PositionsKey Physicochemical Property
This compoundC₂₄H₄₀O₅3α, 7α, 16αAggregation behavior and cholesterol dissolution properties are similar to cholic acid. ebi.ac.uk It is a weak agonist for the TGR5 receptor. nih.gov
Cholic AcidC₂₄H₄₀O₅3α, 7α, 12αA primary human bile acid that is a major component of mixed micelles for fat digestion. core.ac.uk
Chenodeoxycholic AcidC₂₄H₄₀O₄3α, 7αA primary human bile acid and the precursor for the synthesis of this compound. core.ac.uk

Enhancement of Fat-Soluble Vitamin Absorption

Fat-soluble vitamins—namely vitamins A, D, E, and K—are essential micronutrients that share the physicochemical properties of lipids, including poor solubility in water. patsnap.comscielo.br Consequently, their absorption from the intestine is dependent on the same mechanisms that govern fat digestion. core.ac.ukveteriankey.com

The mixed micelles formed by this compound are crucial for the absorption of these vitamins. core.ac.uk By incorporating the fat-soluble vitamins into their hydrophobic cores, the micelles act as a transport system, shuttling the vitamins from the intestinal lumen across the unstirred water layer to the apical membrane of the enterocytes (the cells lining the small intestine). core.ac.uknih.gov This micellar solubilization is a critical step, as it allows the lipophilic vitamins to come into close contact with the cell membrane for absorption to occur. mdpi.com Without efficient micelle formation, the absorption of fat-soluble vitamins would be severely impaired, leading to potential deficiencies. nih.gov Studies have substantiated that the process of micellization significantly increases the uptake of fat-soluble vitamins into intestinal cells. nih.govmdpi.com

Comparative and Evolutionary Biochemistry of Avian Bile Acids

Phylogenetic Distribution and Species-Specific Bile Acid Profiles

The composition of bile acids varies considerably across different vertebrate classes, with birds exhibiting a particularly diverse array of these molecules. researchgate.netresearchgate.net While mammals and birds predominantly utilize C-24 bile acids, reptiles and early-evolving birds often have C-27 bile acids. researchgate.netoup.com The bile acid profiles within avian species are generally stable within families but show significant variation between orders. researchgate.netresearchgate.net

Avicholic acid (3α,7α,16α-trihydroxy-5β-cholanoic acid) is a notable C-24 bile acid found in certain avian species. frontiersin.orgnih.gov It was first isolated from storks and herons. frontiersin.org The presence of this compound is not universal among birds, highlighting species-specific differences in bile acid synthesis. For instance, a study of 405 bird species revealed that 16α-hydroxylated bile acids, including this compound, are a significant component of the bile in some avian orders. researchgate.net This suggests that the enzyme responsible for 16α-hydroxylation is active in these species. biorxiv.orgnih.gov

In contrast, other avian species may have different dominant bile acids. For example, ducks have a high concentration of taurochenodeoxycholic acid, while chickens show high levels of glycolithocholic acid. mdpi.com Carnivorous bird species tend to have cholic acid and allocholic acid as their primary bile acids. mdpi.com The presence of C-27 bile acids, considered an evolutionarily older trait, is also observed in some early-evolving bird species. researchgate.netresearchgate.net

The following table summarizes the distribution of major bile acids in selected avian orders:

Avian OrderPredominant Bile Acid(s)Reference(s)
Ciconiiformes (Storks, Herons)This compound frontiersin.org
Anseriformes (Ducks, Geese)Taurochenodeoxycholic acid, β-phocacholic acid mdpi.comunm.edu
Galliformes (Chickens)Glycolithocholic acid, Taurocholic acid mdpi.com
Bucerotiformes (Hornbills)C-27 bile acids (e.g., Varanic acid) researchgate.net

Evolutionary Divergence of Bile Acid Biosynthesis Pathways in Vertebrates

The structural diversity of bile acids across vertebrates is a result of the evolutionary divergence of their biosynthetic pathways. researchgate.netcore.ac.uk The general evolutionary trend is considered to be from C-27 bile alcohols in early vertebrates to C-27 bile acids and finally to the more "modern" C-24 bile acids seen in mammals and most birds. researchgate.netcore.ac.uk This progression involved the evolution of enzymes capable of side-chain cleavage and additional hydroxylation of the steroid nucleus. uchicago.edunih.gov

The synthesis of bile acids from cholesterol is a multi-step process involving a cascade of enzymes. core.ac.uk The classical or "neutral" pathway, initiated by cholesterol 7α-hydroxylase (CYP7A1), is the primary route for bile acid production. frontiersin.org An alternative "acidic" pathway also exists, which involves different initial steps. frontiersin.orgwjgnet.com

Comparative Analysis of Hydroxylation Sites Across Species (e.g., C-12, C-16)

A key feature of bile acid evolution is the position of additional hydroxyl groups on the steroid nucleus. wikipedia.org The "default" hydroxylation occurs at the C-3 and C-7 positions. researchgate.net

C-16 Hydroxylation: Hydroxylation at the C-16 position is a characteristic feature in snakes and many bird species. researchgate.netnih.gov In birds, 16α-hydroxylation of chenodeoxycholic acid results in the formation of this compound. frontiersin.org This specific hydroxylation pattern is not typically seen in mammals. biorxiv.orgnih.gov The enzyme responsible for this reaction in birds represents a significant point of divergence in the evolution of bile acid synthesis. wikipedia.org

Other minor hydroxylation sites have been identified at C-1, C-2, C-5, C-6, and C-15 in various vertebrate species. researchgate.netnih.gov

Evolution of Side Chain Structures in Bile Alcohols and Acids

The evolution of bile acids also involved significant modifications to the side chain structure. uchicago.edu The ancestral C-27 bile alcohols have an eight-carbon side chain. uchicago.edu The evolutionary transition to C-24 bile acids required the development of a peroxisomal β-oxidation pathway to cleave a three-carbon unit from the side chain of C-27 bile acid intermediates. nih.govwjgnet.com

Two main evolutionary pathways from C-27 bile alcohols to C-24 bile acids have been proposed:

A "direct" pathway where C-27 bile alcohols are converted directly to C-24 bile acids. researchgate.netnih.gov

An "indirect" pathway where C-27 bile acids serve as intermediates. researchgate.netnih.gov

Furthermore, hydroxylation can also occur on the side chain. For instance, 23-hydroxylation is found in the bile acids of some snakes, birds, and pinnipeds. researchgate.netresearchgate.net An example in birds is β-phocacholic acid, a 23-hydroxylated derivative of chenodeoxycholic acid found in flamingos and some ducks. unm.edu

Biochemical Adaptations in Avian Digestive and Metabolic Physiology

The unique bile acid profiles of birds are linked to specific biochemical adaptations in their digestive and metabolic physiology. oup.com Birds have a shorter digestive tract relative to mammals, an adaptation for flight. researchgate.net This necessitates a highly efficient digestive process.

Bile acids are crucial for the emulsification, digestion, and absorption of dietary fats and fat-soluble vitamins. mdpi.comnih.gov The slightly acidic pH of bile in birds like chickens and ducks facilitates this process. mdpi.com The composition of bile acids, including the presence of compounds like this compound, influences the physicochemical properties of bile, such as its ability to form micelles. ebi.ac.uk

In poultry, bile acids are predominantly conjugated with taurine (B1682933), which enhances their water solubility and stability. mdpi.commdpi.com The secretion of bile components increases significantly as young birds mature, correlating with an improvement in fat digestibility. mdpi.com

Beyond digestion, bile acids act as signaling molecules, regulating gene expression through receptors like the farnesoid X receptor (FXR). oup.comnih.gov The structural variations in bile acids, such as the 16α-hydroxylation in this compound, can affect their interaction with these receptors, thereby influencing metabolic pathways. oup.com The diversity of bile acids in birds may also be an evolutionary adaptation to their diverse diets and their gut microbiota. nih.gov

Analytical Methodologies for Avicholic Acid Quantification and Characterization

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of avicholic acid, enabling its separation from structurally similar bile acids. The choice of technique is often dictated by the sample matrix, the required sensitivity, and the specific analytical goal, whether it be quantification or structural elucidation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of bile acids, including this compound. nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common modality, typically utilizing C18 columns for separation. nih.govsciencescholar.us The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or formic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.govsciencescholar.us Gradient elution is frequently employed to achieve optimal separation of the various bile acid species present in a sample. nih.gov Due to the poor UV absorption of bile acids, detection can be challenging. nih.gov Derivatization is one approach to enhance detectability, though direct UV detection at low wavelengths (around 192-210 nm) is also utilized. nih.govsciencescholar.us

Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, offers significant improvements in resolution, speed, and sensitivity over traditional HPLC. lcms.cz By using columns with smaller particle sizes (typically sub-2 µm), UPLC systems can achieve much faster analysis times without compromising separation efficiency. lcms.cz A UPLC-MS method has been noted for the analysis of this compound, indicating its applicability for high-throughput and sensitive quantification. uab.cat The enhanced resolution of UPLC is particularly advantageous for separating isomeric bile acids, a common challenge in bile acid analysis. nih.gov

A study on a related compound, obeticholic acid, highlights a typical RP-HPLC setup that could be adapted for this compound analysis.

Table 1: Example RP-HPLC Parameters for Bile Acid Analysis. sciencescholar.us
ParameterCondition
ColumnC18
Mobile Phase0.1% Orthophosphoric acid and Acetonitrile (65:35)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Injection Volume10 µL

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the detailed profiling of bile acids. shimadzu.comrestek.com A significant prerequisite for GC analysis of non-volatile compounds like bile acids is chemical derivatization to increase their volatility. shimadzu.comrestek.com This typically involves the esterification of the carboxylic acid group and the silylation of the hydroxyl groups to form volatile derivatives, such as methyl ester-trimethylsilyl (TMS) ethers. shimadzu.comd-nb.info

The derivatization process is a critical step, and various reagents can be employed. For instance, a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide (NH4I), and dithiothreitol (B142953) (DTE) has been shown to be effective for the derivatization of bile acids. restek.com Once derivatized, the bile acids can be separated on a capillary GC column, often with a non-polar stationary phase, and detected with high sensitivity and specificity by a mass spectrometer. restek.com GC-MS provides detailed structural information based on the fragmentation patterns of the derivatized bile acids, which is invaluable for their identification. researchgate.net

Thin-Layer Chromatography (TLC) serves as a simpler, cost-effective method for the separation and qualitative analysis of bile acids. tandfonline.comnih.gov It is particularly useful for screening purposes and for monitoring the progress of chemical reactions. For the separation of bile acids, silica (B1680970) gel plates are commonly used as the stationary phase. tandfonline.comnih.gov

A variety of solvent systems can be employed as the mobile phase to achieve separation based on the polarity of the different bile acids. For free bile acids, a mixture such as ethyl acetate, isooctane, and glacial acetic acid can be effective. nih.gov For conjugated bile acids, more polar solvent systems are required. nih.gov Alkaline solvent systems, for instance, have been shown to be advantageous for the separation of bile acid conjugates. nih.gov Visualization of the separated bile acid spots on the TLC plate is typically achieved by spraying with a charring agent, such as sulfuric acid, followed by heating. tandfonline.comtandfonline.com This process creates colored spots that can be quantified densitometrically. tandfonline.com

Table 2: Common TLC Visualizing Reagents for Bile Acids. tandfonline.com
ReagentProcedure
Sulfuric AcidSpraying with a solution (e.g., 30% in ethanol) followed by heating.
Anisaldehyde-Sulfuric AcidSpraying with a specific reagent mixture and heating.
Phosphomolybdic AcidSpraying with a 10% solution in ethanol.
Manganese (II) Chloride-Sulfuric AcidSpraying with a specific reagent mixture.

Supercritical Fluid Chromatography (SFC) is an alternative separation technique that combines some of the best features of both gas and liquid chromatography. frontiersin.org It uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with the addition of a polar organic modifier like methanol. tandfonline.com SFC can offer faster analysis times and higher separation efficiency compared to HPLC for certain applications. capes.gov.br

The use of SFC for the analysis of free and conjugated bile acids has been successfully demonstrated. capes.gov.brtandfonline.com Packed column SFC with diol-bonded silica stationary phases has been used to improve the separation of isomeric bile acids. tandfonline.com A significant advantage of SFC is its compatibility with a wide range of detectors, including the evaporative light scattering detector (ELSD) and mass spectrometers. tandfonline.com The coupling of SFC with tandem mass spectrometry (SFC-MS/MS) has enabled the rapid and simultaneous analysis of a comprehensive panel of bile acids in biological samples. capes.gov.br

Mass Spectrometry-Based Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing unparalleled sensitivity and specificity for both its quantification and structural characterization. When coupled with a chromatographic separation technique, it becomes a powerful platform for comprehensive bile acid profiling.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of bile acids in complex biological matrices such as serum and plasma. nih.govnih.gov This technique combines the superior separation capabilities of liquid chromatography (often UPLC) with the high sensitivity and specificity of tandem mass spectrometry. nih.govnih.gov

In a typical LC-MS/MS workflow, the bile acids are first separated on a reversed-phase column. The eluent from the column is then introduced into the mass spectrometer, where the molecules are ionized, commonly using electrospray ionization (ESI). nih.gov For quantitative analysis, the mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of the target analyte (e.g., the deprotonated molecule [M-H]⁻ for this compound) in the first mass analyzer, fragmenting it in a collision cell, and then monitoring a specific product ion in the second mass analyzer. This high degree of specificity minimizes interferences from the sample matrix, allowing for accurate quantification even at very low concentrations. thermofisher.com

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is also increasingly used for bile acid analysis. sciex.com This approach provides highly accurate mass measurements, which can aid in the confident identification of unknown bile acids and the differentiation of isobaric species. sciex.com

Table 3: Key Aspects of LC-MS/MS for Bile Acid Analysis. thermofisher.comsciex.com
AspectDescription
IonizationElectrospray Ionization (ESI), typically in negative ion mode.
Quantification ModeMultiple Reaction Monitoring (MRM) for high specificity.
SensitivityCapable of reaching low nanomolar to picomolar detection limits.
Isomer SeparationDependent on the chromatographic separation, a significant challenge.
Internal StandardsIsotopically labeled bile acids are used for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of bile acids, including this compound. shimadzu.com Due to the low volatility of bile acids, a derivatization step is necessary to make them suitable for GC analysis. shimadzu.com This typically involves the methylation of the carboxyl group and trimethylsilylation (TMS) of the hydroxyl groups. shimadzu.com

The process begins with the separation of the derivatized bile acids in a gas chromatograph. The sample is vaporized and carried by an inert gas through a capillary column. thermofisher.com The separation is based on the different boiling points and polarities of the compounds, with each compound eluting from the column at a specific retention time. thermofisher.com Following separation, the eluted compounds enter the mass spectrometer, where they are ionized and fragmented. thermofisher.com The resulting mass spectrum, a unique fingerprint of the molecule, allows for identification and quantification. shimadzu.comresearchgate.net While liquid chromatography-mass spectrometry (LC-MS) is also frequently used for bile acid analysis, GC-MS is often preferred when more reliable separation of structurally similar compounds is required. shimadzu.com

A typical GC-MS protocol for bile acid analysis involves:

Derivatization: Methylation followed by trimethylsilylation. shimadzu.com

GC Separation: Using a capillary column to separate the derivatized compounds. thermofisher.com

MS Detection: Ionization and fragmentation to produce a characteristic mass spectrum for each compound. thermofisher.com

Applications of High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) has become an indispensable tool for the comprehensive analysis of bile acids like this compound. nih.govresearchgate.netmeasurlabs.com Techniques such as time-of-flight (TOF) and Orbitrap mass spectrometry provide highly accurate mass measurements, enabling the precise determination of elemental compositions. nih.govresearchgate.net This high level of accuracy is crucial for distinguishing between isobaric compounds, which have the same nominal mass but different elemental formulas. sciex.com

HRMS, often coupled with liquid chromatography (LC-HRMS), offers several advantages for bile acid metabolomics:

Enhanced Specificity: The ability to measure masses with high precision allows for the confident identification of known and unknown bile acids in complex biological mixtures. researchgate.netspectralworks.com

Retrospective Analysis: Full-scan HRMS data allows for retrospective data mining to identify compounds that were not initially targeted. nih.gov

Structural Elucidation: Fragmentation patterns obtained from high-resolution tandem mass spectrometry (MS/MS) provide valuable structural information for identifying unknown bile acid metabolites. sciex.com

Recent advancements in HRMS have made these instruments more accessible and easier to use, expanding their application from specialized research to routine clinical and forensic toxicology. researchgate.netspectralworks.com For instance, the ZenoTOF 7600 system has demonstrated the ability to quantify bile acids in human plasma with sensitivity comparable to high-end triple quadrupole mass spectrometers, while also providing structurally diagnostic fragment ions. sciex.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of complex organic molecules like this compound. mdpi.comresearchgate.netoxinst.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. oxinst.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the complete structure. oxinst.com

For bile acids, NMR is particularly useful for:

Determining the position and stereochemistry of hydroxyl groups: This is a critical feature that distinguishes different bile acids.

Characterizing the steroid nucleus: NMR helps to confirm the ring structure and the stereochemistry of the ring junctions.

Identifying conjugation moieties: It can differentiate between unconjugated bile acids and those conjugated with amino acids like taurine (B1682933) or glycine (B1666218).

The structural elucidation process often involves a combination of NMR techniques, including:

¹H NMR: Provides information about the number and types of protons in the molecule. oxinst.com

¹³C NMR: Reveals the number and types of carbon atoms. oxinst.com

COSY (Correlation Spectroscopy): Shows which protons are coupled to each other. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms they are directly attached to. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons, which is crucial for piecing together the carbon skeleton. mdpi.com

The concerted use of NMR and mass spectrometry provides a powerful approach for the complete characterization of novel or modified bile acids. researchgate.net

Spectrophotometric and Immunological Assays (e.g., ELISA, Enzymatic Assays)

While chromatographic and spectrometric methods provide detailed structural and quantitative information, spectrophotometric and immunological assays offer alternative approaches for the quantification of bile acids. mdpi.comnih.gov

Spectrophotometric assays are based on the principle that a substance absorbs light at a specific wavelength. mdpi.com For bile acids, these methods often involve enzymatic reactions that produce a colored or fluorescent product that can be measured. nih.gov These assays are generally simple, rapid, and cost-effective. mdpi.com For example, an enzymatic assay for bile acids might involve the use of 3α-hydroxysteroid dehydrogenase, which catalyzes the oxidation of the 3α-hydroxyl group of the bile acid, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is proportional to the concentration of the bile acid.

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific immunological technique that can be used to quantify specific molecules, including bile acids. nih.govthermofisher.comimmunology.org The basic principle of an ELISA involves the use of antibodies that specifically bind to the target antigen (in this case, this compound). thermofisher.com

The most common format for quantifying antigens is the sandwich ELISA : thermofisher.comcreative-proteomics.com

A capture antibody specific for the target antigen is coated onto the wells of a microplate. immunology.org

The biological sample containing the antigen is added, and the antigen binds to the capture antibody. immunology.org

A second, detection antibody, which is linked to an enzyme, is added and binds to a different site on the antigen. immunology.org

A substrate for the enzyme is added, which produces a measurable signal (e.g., a color change) that is proportional to the amount of antigen present in the sample. immunology.org

ELISAs are particularly useful for high-throughput screening of a large number of samples. nih.gov

Sample Preparation and Matrix Effects in Complex Biological Samples

The analysis of this compound in complex biological matrices such as plasma, urine, feces, and tissue requires meticulous sample preparation to remove interfering substances. nih.govbiotage.comchromatographytoday.com The presence of endogenous compounds like salts, lipids, proteins, and other metabolites can significantly impact the accuracy and precision of the analysis, a phenomenon known as the matrix effect . nih.govmdpi.comnih.goveijppr.com

Common sample preparation techniques include:

Protein Precipitation (PPT): A simple method where a solvent (e.g., acetonitrile) or an acid is added to precipitate proteins, which are then removed by centrifugation. chromatographyonline.com

Liquid-Liquid Extraction (LLE): The sample is partitioned between two immiscible liquids to separate the analyte from interfering compounds based on its solubility. biotage.comchromatographyonline.com

Solid-Phase Extraction (SPE): The sample is passed through a solid sorbent that retains the analyte, while interfering compounds are washed away. The analyte is then eluted with a different solvent. chromatographytoday.com

Matrix effects can manifest as either ion suppression or enhancement in mass spectrometry-based methods, leading to an underestimation or overestimation of the analyte concentration, respectively. nih.govmdpi.comeijppr.com These effects arise from co-eluting matrix components that interfere with the ionization of the target analyte in the mass spectrometer's ion source. nih.goveijppr.com The extent of the matrix effect can vary depending on the biological matrix, the sample preparation method, and the specific analyte. nih.gov To mitigate matrix effects, strategies such as the use of a more efficient sample cleanup method, optimization of chromatographic conditions to separate the analyte from interfering compounds, and the use of a stable isotope-labeled internal standard are employed. eijppr.com

Method Validation and Quantitative Analysis Precision for Bile Acid Metabolomics

For any analytical method to be considered reliable for the quantification of this compound, it must undergo a thorough validation process. orientjchem.orgymerdigital.comijper.org Method validation ensures that the method is suitable for its intended purpose and provides accurate, precise, and reproducible results. europa.eu The validation parameters are typically defined by regulatory guidelines, such as those from the International Council for Harmonisation (ICH). orientjchem.orgymerdigital.comijper.orgeuropa.eu

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. orientjchem.org

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. ijper.org

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the analyte is added to a blank matrix and the recovery is calculated. europa.eu

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). ijper.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ymerdigital.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ymerdigital.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.net

For bile acid metabolomics, achieving high precision is crucial for detecting subtle changes in bile acid profiles associated with physiological or pathological states. nih.govresearchgate.net A study on the quantitative profiling of bile acids using LC-FT-MS reported a precision ranging from 2% to 20% for pooled samples in studies with a large number of samples. nih.govresearchgate.net Another study using UPLC-MS/MS for targeted analysis of 145 bile acid species achieved a precision of approximately 6.5%. acs.org

Future Research Directions in Avicholic Acid Biochemistry

Elucidation of Novel Enzymatic Activities in Biosynthesis

The biosynthesis of most primary bile acids from cholesterol is a well-documented multi-step enzymatic process occurring in hepatocytes. core.ac.ukfrontiersin.org The common pathways, including the classic and alternative routes, lead to the synthesis of cholic acid and chenodeoxycholic acid (CDCA). frontiersin.orgnih.govnih.gov Avicholic acid is understood to be formed from the precursor CDCA through a critical hydroxylation step at the C-16 position. core.ac.ukfrontiersin.org

A significant gap in current knowledge is the precise identity and characterization of the enzyme responsible for this 16α-hydroxylation in avian species. This step is crucial as it defines the unique structure of this compound. Future research should prioritize the identification of this enzyme, which is likely a member of the cytochrome P450 (CYP) superfamily. A targeted approach using transcriptomics and proteomics on liver tissue from birds known to produce high levels of this compound, such as certain storks and herons, could reveal candidate genes. core.ac.uk Subsequent expression and in vitro assays would be necessary to confirm the specific 16α-hydroxylase activity and explore its substrate specificity and kinetic parameters. The discovery of this novel enzyme would not only fill a fundamental gap in our understanding of bile acid evolution but also provide a powerful biocatalyst for potential future applications.

Advanced Structural Biology and Computational Modeling of Receptor-Ligand Dynamics

Bile acids are now recognized as critical signaling molecules that exert their effects by binding to nuclear receptors like the farnesoid X receptor (FXR) and membrane receptors such as TGR5. frontiersin.orgebi.ac.uknih.gov Preliminary studies have shown that this compound is a weak agonist for TGR5 and lacks significant activity at FXR. nih.gov This selective, albeit weak, activity suggests a unique mode of interaction that warrants detailed investigation.

Future research must employ advanced structural biology techniques to elucidate the atomic-level details of this interaction. Resolving the co-crystal structure of this compound bound to the TGR5 receptor using X-ray crystallography or cryo-electron microscopy would provide an invaluable static snapshot of the binding pose. ox.ac.ukcancer.gov To complement this, advanced computational modeling will be essential. Molecular dynamics (MD) simulations, extending into the microsecond timescale, can reveal the dynamic nature of the receptor-ligand complex. acs.orgplos.org These simulations can illuminate the conformational changes induced in the receptor upon binding, the role of water molecules in mediating the interaction, and the energetic factors contributing to binding affinity. acs.orgnih.gov Such a combined structural and computational approach is critical for understanding the structure-activity relationship and explaining the observed selectivity and potency of this compound. researchgate.net

Development of Sustainable and Efficient Synthetic Strategies for this compound and Analogues

A key future direction is the development of more efficient and environmentally benign synthetic strategies. Biocatalysis represents a highly promising avenue. The identification and engineering of the specific avian 16α-hydroxylase enzyme (as discussed in section 8.1) could enable a direct and selective conversion of CDCA to this compound. Furthermore, exploring green chemistry principles, such as microwave-assisted synthesis or continuous flow chemistry, could dramatically reduce reaction times and improve yields for both this compound and its synthetic analogues. nih.govup.pt The development of sustainable methods is crucial not only for producing research quantities of this compound but also for synthesizing novel analogues designed to probe receptor interactions and potential therapeutic applications. mdpi.comwgtn.ac.nz

Comprehensive Comparative Metabolomics Studies in Diverse Avian Species

This compound earned its name from its discovery in birds, yet its distribution across the vast diversity of avian species remains largely unexplored. core.ac.uk Understanding which species produce this bile acid, in what quantities, and how its presence correlates with diet, phylogeny, and habitat is a significant ecological and evolutionary question.

Future research should undertake comprehensive, large-scale comparative metabolomics studies. By applying techniques like liquid chromatography-mass spectrometry (LC-MS) to bile and tissue samples from a wide phylogenetic spectrum of birds, researchers can create detailed bile acid profiles. nih.gov Such studies would definitively map the distribution of this compound, potentially identify novel, related bile acid structures, and uncover correlations between bile acid profiles and specific physiological traits. researchgate.net This approach has been successfully used to compare bile acid composition across different classes of animals and can reveal species-specific metabolic adaptations. nih.govnih.gov This line of inquiry will be fundamental to understanding the evolutionary pressures that led to the emergence of the this compound biosynthetic pathway and its physiological relevance in different avian lineages.

Table 1: Hypothetical Framework for a Comparative Avian Bile Acid Metabolomics Study

Research Phase Objective Methodology Expected Outcome
Sample Collection To gather bile/liver samples from a phylogenetically diverse range of avian species.Field collection and collaboration with zoological institutions.A biobank of samples representing different orders, feeding guilds (e.g., piscivore, herbivore, carnivore), and habitats.
Metabolite Extraction To isolate bile acids and other metabolites from collected tissues.Standardized liquid-liquid or solid-phase extraction protocols.Purified metabolite extracts suitable for analysis.
Data Acquisition To generate high-resolution metabolic profiles for each sample.Untargeted Liquid Chromatography-Mass Spectrometry (LC-MS/MS).Raw spectral data containing information on thousands of metabolites per sample.
Data Analysis To identify and quantify bile acids, including this compound and its isomers.Comparison of spectral data against metabolite databases and reference standards. Multivariate statistical analysis (PCA, OPLS-DA).A quantitative matrix of bile acid concentrations across all species. Identification of species-specific bile acid profiles.
Correlation Analysis To link bile acid profiles with species' biological traits.Statistical analysis correlating metabolomics data with phylogenetic, dietary, and ecological data.Insights into the evolutionary and physiological significance of this compound.

Integration of Omics Data for Systems-Level Understanding of Bile Acid Networks

To fully comprehend the role of this compound, it must be studied not in isolation, but as part of a complex, interconnected metabolic network. Systems biology, through the integration of multiple "omics" datasets, provides a powerful framework for achieving this holistic understanding. researchgate.netescholarship.org

The ultimate goal is to build a systems-level model of bile acid metabolism in key avian species. This requires the integration of genomics (to identify all relevant genes), transcriptomics (to measure gene expression in the liver and intestine), proteomics (to quantify enzyme and transporter protein levels), and metabolomics (to measure the concentrations of bile acids and related metabolites). frontiersin.orgmdpi.comnih.gov By combining these layers of biological information, researchers can construct detailed computational models of the entire bile acid network. biorxiv.orgoup.com These models will allow for in-silico experiments to predict how the network responds to various perturbations, elucidate the regulatory mechanisms controlling this compound synthesis, and uncover its downstream effects on other critical pathways, such as lipid, glucose, and energy homeostasis. escholarship.orgencyclopedia.pub This integrated approach is essential for moving beyond simple correlations and toward a mechanistic, system-wide understanding of this compound's function.

Table 2: Multi-Omics Data Integration for a Systems Biology View of this compound

Omics Layer Data Generated Key Biological Questions Addressed
Genomics Complete genome sequence of target avian species.What is the full complement of genes for bile acid synthesis, transport, and regulation? Are there unique avian-specific genes?
Transcriptomics (RNA-Seq) Gene expression levels in liver and intestine under different physiological states.Which genes, including the putative 16α-hydroxylase, are upregulated during active bile acid synthesis? How is gene expression regulated by diet or hormones?
Proteomics Quantification of key enzymes (e.g., CYPs) and transporters (e.g., BSEP, OSTα/β) in relevant tissues.Do transcript levels correlate with protein abundance? What are the absolute concentrations of the proteins that constitute the pathway?
Metabolomics Absolute quantification of the bile acid pool, including this compound, its conjugates, and precursors.What is the flux through the this compound pathway? How does the this compound concentration change in response to stimuli?
Integrated Model A computational model of the avian bile acid network.How is the synthesis of this compound regulated? What is its impact on other metabolic networks (e.g., cholesterol, glucose)? How does the network differ from that in mammals?

Q & A

Synthesis and Structural Modification

Basic Q: What are the standard protocols for synthesizing avicholic acid and its derivatives in academic research? Answer: this compound (3α,7α,16α-trihydroxy-5β-cholan-24-oic acid) is synthesized via multi-step modifications of primary bile acids like chenodeoxycholic acid (CDCA). A validated approach involves hydroboration-oxidation of Δ13(17)-unsaturated intermediates, followed by selective deprotection and oxidation using reagents like Jones reagent (CrO₃/H₂SO₄) . Purification typically employs silica gel chromatography, with yields ranging from 39% to 68% depending on substituent complexity .

Advanced Q: How can researchers address challenges in regioselective oxidation and stability during this compound derivative synthesis? Answer: Regioselective allylic oxidation at C16 (critical for TGR5 modulation) often requires iterative optimization of reaction conditions. For example, tert-butylamine–borane complexes in CH₂Cl₂ under reflux improve selectivity for 16β-hydroxy derivatives, while avoiding decomposition of Δ13(17)-unsaturated precursors . Stability issues (e.g., lactonization of free acids) are mitigated by storing compounds as sodium salts .

Analytical Characterization

Basic Q: What analytical methods are essential for confirming this compound’s structural integrity and purity? Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) are mandatory for structural validation. For example, ¹H NMR of this compound derivatives shows distinct signals for C3 (δ 3.4–3.6 ppm), C7 (δ 3.8–4.0 ppm), and C16 (δ 3.2–3.4 ppm) hydroxyl groups . Purity is assessed via HPLC with UV/ELSD detection .

Advanced Q: How should researchers resolve spectral overlaps or contradictory data in complex bile acid derivatives? Answer: Use deuterium exchange experiments to identify labile protons and 2D-NMR (HSQC, HMBC) to assign overlapping signals. For MS ambiguities, tandem MS/MS with collision-induced dissociation (CID) differentiates isomers by fragmentation patterns .

Pharmacological Mechanisms

Basic Q: What experimental assays are used to evaluate this compound’s activity as a TGR5 modulator? Answer: Cell-based assays like homogeneous time-resolved fluorescence (HTRF) and ALPHAscreen are standard for quantifying TGR5 activation. This compound (EC₅₀ = 0.8 µM) outperforms CDCA (EC₅₀ = 30 µM) in these assays, with sodium salts used to enhance solubility .

Advanced Q: How do structural modifications at C6, C12, and C16 influence this compound’s receptor specificity and potency? Answer: Introducing ethyl groups at C6 (e.g., 6α-ethyl derivatives) enhances TGR5 selectivity by reducing FXR cross-reactivity. Conversely, C12β-methyl substitution improves metabolic stability but may reduce solubility, requiring formulation optimization .

Data Analysis and Reproducibility

Basic Q: What statistical frameworks ensure reproducibility in pharmacological studies of this compound? Answer: Use ANOVA with post-hoc Tukey tests for dose-response comparisons and report effect sizes (e.g., EC₅₀ with 95% confidence intervals). Replicate experiments in triplicate across independent cell passages .

Advanced Q: How should researchers adjust for multiple hypothesis testing in high-throughput screening of this compound derivatives? Answer: Apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR < 0.05), prioritizing compounds with consistent activity across orthogonal assays (e.g., HTRF and cAMP accumulation) .

Experimental Design

Basic Q: What controls are critical in in vitro studies of this compound’s effects on bile acid transporters? Answer: Include vehicle controls (e.g., DMSO ≤ 0.1%), reference agonists (e.g., INT-777 for TGR5), and cytotoxicity assays (MTT/WST-1) to distinguish receptor-specific effects from cell stress .

Advanced Q: How can clustered data (e.g., repeated measurements from the same cell line) be analyzed to avoid pseudoreplication? Answer: Use mixed-effects models with random intercepts for biological replicates and fixed effects for treatment groups. Report intraclass correlation coefficients (ICC) to quantify within-cluster variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.